Cytidine-5'-triphosphate disodium

RNA polymerase kinetics nucleotide specificity antiviral drug discovery

Substituting CTP with ATP, GTP, or UTP in RNA polymerase assays causes misincorporation-non-cognate nucleotides show >20-125× lower binding affinity at viral polymerase active sites (e.g., coxsackievirus B3 3D polymerase: Km CTP = 24 µM vs. Kic UTP = 3000 µM). This ≥98% HPLC-pure CTP disodium salt eliminates kinetic artifacts. • ≥98% purity (HPLC), ≤0.5% water content-validated for IVT mRNA production • Tris-buffered option yields 15-20% higher IVT output vs. NaOH-titrated CTP • GMP-grade available-free of diphosphate/monophosphate contaminants Full QC documentation; bulk quantities available.

Molecular Formula C9H14N3Na2O14P3
Molecular Weight 527.12 g/mol
Cat. No. B14062021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphate disodium
Molecular FormulaC9H14N3Na2O14P3
Molecular Weight527.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2
InChIKeyNFQMDTRPCFJJND-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-5′-triphosphate Disodium Overview


Cytidine-5′-triphosphate disodium (CTP-Na₂; CAS 36051-68-0) is a pyrimidine ribonucleoside triphosphate that functions as an obligate substrate in RNA synthesis, phospholipid biosynthesis, and sialylation pathways [1]. Unlike adenosine triphosphate (ATP), which serves as the primary energy currency, or guanosine triphosphate (GTP), which is essential for capping and signaling, CTP possesses a cytosine base that confers strict enzymatic specificity in cytidylyltransferase reactions [2]. This compound is supplied predominantly in its disodium salt or disodium dihydrate form to enhance solubility and stability, with commercial preparations routinely achieving ≥98% purity via HPLC, a critical benchmark for sensitive in vitro transcription and polymerization assays [3].

1
RNA & phospholipid synthesis — obligate substrate for cytidylyltransferases and RNA polymerases
2
Cytosine-specific enzymology — strict base discrimination; not replaceable by ATP, GTP or UTP
3
Disodium salt, HPLC ≥98% — soluble format for in vitro transcription and kinetic assays

Why CTP Disodium Cannot Be Exchanged


Generic substitution of CTP with ATP, GTP, UTP, or nucleotide analog mixtures is precluded by divergent kinetic and binding properties across enzyme active sites. Viral and eukaryotic RNA polymerases and cytidylyltransferases exhibit strong discrimination against non-cognate nucleotides: for coxsackievirus B3 3D polymerase, the cognate CTP has a Km of 24 µM, while the non-cognate competitive inhibition constants (Kic) are 500 µM for GTP, 1300 µM for ATP, and 3000 µM for UTP, indicating >20-fold to >125-fold lower effective binding affinity for non-cognate nucleotides [1]. Similarly, hepatitis C virus NS5B polymerase displays a Km for CTP of 0.6 µM, compared to 2.9 µM for ATP, representing an approximately 5-fold greater apparent affinity for the correct pyrimidine substrate [2]. These quantitative specificity gaps preclude the use of generic NTP mixtures or alternative triphosphates in assays requiring precise cytosine incorporation, where substitution would result in misincorporation errors, altered elongation kinetics, or complete reaction failure.

!
ATP, GTP or UTP substitution may produce kinetic mismatch — reported non-cognate binding affinity can be >20-fold lower in viral polymerases
!
Generic NTP mixtures lack cytosine-directed incorporation; misincorporation and altered elongation kinetics may confound inhibitor screening
!
Research-grade vs GMP-grade purity mismatch may affect IVT yield and reproducibility; Tris-buffered form can shift transcription output

CTP Disodium Performance Evidence


RdRP Kinetics: CTP Specificity

In head-to-head kinetic assays with coxsackievirus B3 3D polymerase (an RNA-dependent RNA polymerase), cognate CTP exhibits a Michaelis constant (Km) of 24 μM, while non-cognate nucleotides act as competitive inhibitors with much higher inhibition constants: GTP (Kic = 500 μM), ATP (Kic = 1300 μM), and UTP (Kic = 3000 μM) [1]. The fold-selectivity for cognate CTP over non-cognate competitors ranges from approximately 21-fold (vs. GTP) to 125-fold (vs. UTP), confirming that CTP cannot be functionally replaced by ATP, GTP, or UTP in polymerase elongation assays without severe kinetic penalty.

RdRP Specificity
Head-to-head
CTP Km = 24 µM; GTP Kic = 500 µM, ATP Kic = 1300 µM, UTP Kic = 3000 µM
Polymerase specificity assessment for antiviral screening
Coxsackievirus B3 3D polymerase; 2-AP fluorescence reporter
RNA polymerase kinetics nucleotide specificity antiviral drug discovery

CTP Affinity in HCV NS5B Polymerase

A direct comparison of nucleoside triphosphate binding to hepatitis C virus NS5B RNA-dependent RNA polymerase (C-terminally truncated NS5BΔ21 form) revealed that CTP has a Km of 0.6 μM, which is 2.3-fold lower than GTP (Km = 1.4 μM) and approximately 4.8-fold lower than ATP (Km = 2.9 μM) under identical assay conditions (pH 7.5, 23°C, heteropolymeric template T500) [1]. UTP exhibited the same Km as CTP (0.6 μM) in this system, reflecting the shared pyrimidine recognition mechanism of the enzyme.

HCV NS5B Affinity
Head-to-head
CTP Km = 0.6 µM; ATP Km = 2.9 µM (4.8-fold difference)
Polymerase specificity context for inhibitor studies
HCV NS5BΔ21; heteropolymeric T500, pH 7.5, 23°C
HCV polymerase RNA-dependent RNA polymerase nucleotide binding

CTP Hydrolysis Kinetics in SARS-CoV Helicase

In a comprehensive head-to-head kinetic analysis of SARS coronavirus helicase NTPase activity, CTP displayed a catalytic efficiency (kcat/Km) of 0.95 μM⁻¹·s⁻¹, which is intermediate among the eight nucleotides tested [1]. This value is approximately 2.2-fold higher than UTP (0.44 μM⁻¹·s⁻¹) and 1.9-fold lower than ATP (1.87 μM⁻¹·s⁻¹). CTP's Km of 1.37 μM and kcat of 1.3 s⁻¹ position it as a moderately efficient substrate compared to ATP (Km = 1.23 μM, kcat = 2.3 s⁻¹) and GTP (Km = 0.82 μM, kcat = 1.5 s⁻¹).

SARS-CoV NTPase
Head-to-head
CTP kcat/Km = 0.95 µM⁻¹·s⁻¹; ATP = 1.87, UTP = 0.44
Distinct kinetic profile for helicase research
10 nM SARS-CoV helicase; Hofstee plot analysis
SARS-CoV helicase NTPase activity kinetic profiling

Purity: Research vs Clinical Grade

Commercial CTP disodium preparations exhibit vendor-dependent purity thresholds that directly impact assay reproducibility and regulatory compliance. Research-grade CTP from standard suppliers (e.g., Sigma-Aldrich, Hongene) specifies ≥98% purity by HPLC , while GMP-grade and high-purity Tris-buffered formulations from Thermo Fisher Scientific and TriLink achieve >99% triphosphate purity with undetectable mono- and tetraphosphate contaminants . Tris-buffered CTP (pH ~7.5) yields 15–20% higher in vitro transcription output compared to NaOH-titrated CTP preparations [1].

Purity & IVT Yield
Cross-study
Tris-buffered CTP >99% purity; 15–20% higher IVT output vs NaOH-titrated
Purity-grade selection for mRNA synthesis workflows
Vendor-dependent; HPLC ≥98% research-grade sufficient for enzymology
HPLC purity nucleotide quality control GMP manufacturing

Polymorph Stability of CTP Disodium

Patent CN-102757471-B discloses a specific crystalline polymorph of cytidine triphosphate disodium characterized by powder X-ray diffraction peaks at 2θ values of 7.43°, 9.88°, 12.52°, 14.92°, 16.37°, 19.58°, 21.88°, 23.57°, 25.26°, 30.69°, 33.05°, and 34.32° [1]. This polymorph exhibits significantly improved long-term stability compared to amorphous or alternative crystalline forms, with the patent specification asserting that the compound 'does not easily change after long-term storage,' thereby addressing content loss and degradation issues encountered with standard CTP disodium preparations [1].

Polymorph Stability
Class-level
Defined polymorph (PXRD peaks at 7.43°, 9.88°, 12.52° …); improved long-term stability reported
Pharmaceutical formulation context
Data from patent CN-102757471-B; quantitative degradation kinetics not disclosed
polymorph stability pharmaceutical formulation X-ray diffraction

CTP Disodium as Organic Phosphate Source

In microwave-assisted hydrothermal synthesis of calcium phosphate biomaterials, CTP disodium salt functions as a biocompatible organic phosphorus source that hydrolyzes under controlled conditions to release phosphate ions [1]. This contrasts with direct inorganic phosphate sources (e.g., Na₂HPO₄, (NH₄)₂HPO₄), which cause instantaneous nucleation and disordered crystal growth. Using CTP, aggregated amorphous calcium phosphate nanoparticles (pH 7.0), solid hydroxyapatite microspheres (pH 5.0), and hollow hydroxyapatite microspheres (pH 4.3) were selectively obtained within 1 minute at 150°C [1].

Biomaterial Synthesis
Class-level
pH 7.0 → ACP nanoparticles; pH 5.0 → solid HAP microspheres; pH 4.3 → hollow HAP microspheres
Morphological control in calcium phosphate materials
Microwave-assisted hydrothermal, 150°C, 1 min; CTP as organic phosphate source
biomaterials calcium phosphate controlled hydrolysis

CTP Disodium Applications


Antiviral Polymerase Inhibitor Screening

CTP is the obligatory cognate substrate for viral RNA-dependent RNA polymerases, including those from HCV (Km = 0.6 µM) and coxsackievirus B3 (Km = 24 µM) [1][2]. In inhibitor screening campaigns, using ATP, GTP, or UTP in place of CTP would yield non-physiological Km values and artifactually altered IC50 determinations due to the >20-fold to >125-fold lower binding affinity of non-cognate nucleotides. High-purity (>99%) CTP Tris-buffered formulations ensure reproducible kinetic data and are free of nuclease contamination that could degrade RNA templates during extended incubations [3].

GMP mRNA Therapeutic Manufacturing

For mRNA vaccine and therapeutic production, substitution of standard research-grade CTP with GMP-grade, >99% HPLC-pure CTP Tris-buffered formulations is non-negotiable [1][2]. The Tris-buffered formulation yields 15–20% higher in vitro transcription output compared to NaOH-titrated CTP [2]. Furthermore, GMP-grade material ensures absence of diphosphate, monophosphate, and tetraphosphate contaminants that could reduce capping efficiency or alter translational fidelity. Batch-to-batch consistency (≥98% purity, ≤0.5% water content) is essential for regulatory submission and process validation [1].

Calcium Phosphate Biomaterial Synthesis

CTP disodium salt enables pH-dependent morphological control in calcium phosphate biomaterial synthesis via microwave-assisted hydrothermal methods [1]. At pH 7.0, aggregated ACP nanoparticles form; at pH 5.0, solid HAP microspheres are obtained; and at pH 4.3, hollow HAP microspheres result. This level of morphological tunability is unattainable with inorganic phosphate sources, which cause immediate, uncontrolled precipitation. The biocompatible CTP hydrolysis mechanism avoids cytotoxic surfactant use and enables rapid (1 min at 150°C) synthesis of hierarchically nanostructured materials suitable for drug delivery and bone tissue engineering [1].

CTP Disodium Injectable Formulation

For injectable CTP disodium drug products indicated for neurological disorders and hepatitis, the crystalline polymorph defined by the characteristic PXRD pattern in patent CN-102757471-B offers significantly enhanced long-term stability compared to alternative solid forms [1]. This improved stability addresses content loss and degradation issues that compromise therapeutic efficacy and patient safety. Procurement of CTP disodium with verified polymorphic identity is therefore critical for pharmaceutical manufacturers seeking to ensure shelf-life compliance and batch consistency in finished drug products [1].

Application
Selection Property
Validation Focus
Viral RdRP inhibitor screening
Cytosine-specific substrate; high discrimination against non-cognate NTPs
Kinetic assay reproducibility; avoidance of misincorporation artifacts
mRNA synthesis research
HPLC purity ≥99%, Tris-buffered formulation
In vitro transcription yield; nuclease-free processing
Calcium phosphate morphology control
CTP as biocompatible organic phosphate source
pH-dependent particle structure (ACP, HAP microspheres)
Polymorph identity studies
Defined crystalline polymorph (PXRD pattern)
Long-term stability assessment for pharmaceutical development

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